2-Methylpentadecane: A Technical Overview for Researchers
2-Methylpentadecane: A Technical Overview for Researchers
CAS Number: 1560-93-6 Molecular Weight: 226.44 g/mol [1][2][3][4]
This technical guide provides an in-depth overview of 2-Methylpentadecane, a branched-chain alkane with significant relevance in the field of chemical ecology. This document is intended for researchers, scientists, and drug development professionals interested in the properties, synthesis, and biological applications of this compound, particularly in the context of insect semiochemicals.
Physicochemical and Spectral Data
2-Methylpentadecane is a colorless liquid with a characteristic alkane odor.[2] It is a hydrophobic compound, sparingly soluble in water but soluble in organic solvents.[2] A summary of its key physicochemical and spectral properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H34 | [1][2][3][4] |
| CAS Number | 1560-93-6 | [1][2][3] |
| Molecular Weight | 226.44 g/mol | [1][2][3][4] |
| Boiling Point | 281.6 °C | [5] |
| Melting Point | -7 °C | |
| Density | 0.7673 g/cm³ | [5] |
| Refractive Index | 1.4312 | [5] |
| LogP (Octanol/Water Partition Coefficient) | 9.070 (estimated) | [5] |
| Water Solubility | 0.106 µg/L at 23 °C | [5] |
Synthesis and Chemical Reactions
The synthesis of 2-Methylpentadecane can be achieved through various methods, including the hydrogenation of unsaturated precursors and rearrangement reactions of longer-chain alkanes.[1] One common industrial method involves the reaction of ethylene with isooctane, followed by hydrogenation and isomerization processes.[2] As a saturated hydrocarbon, 2-Methylpentadecane undergoes typical alkane reactions such as combustion and free-radical halogenation under UV light.[1]
Biological Significance: A Semiochemical in Insect Communication
A significant body of research points to the role of branched alkanes, including 2-Methylpentadecane, as semiochemicals in insects.[1] These compounds are crucial for chemical communication, mediating behaviors such as mating, aggregation, and species recognition.[6][7] 2-Methylpentadecane has been identified as a component of insect pheromone blends, acting as a key signaling molecule.[1] The specificity of these chemical cues is vital for the reproductive success and social organization of many insect species.
The study of such semiochemicals is a promising area for the development of novel and environmentally benign pest management strategies.[8] By understanding and manipulating insect chemical communication, it is possible to devise methods for population monitoring, mass trapping, and mating disruption.[8][9]
Experimental Protocols
The identification and characterization of 2-Methylpentadecane as a semiochemical involves a combination of analytical chemistry and electrophysiological techniques. Below are detailed methodologies for key experiments in this field.
Pheromone Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for extracting and analyzing cuticular hydrocarbons, including 2-Methylpentadecane, from insects.
a) Sample Preparation:
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Solvent Extraction: Individual insects or specific glands are immersed in a non-polar solvent such as hexane or pentane for a defined period (e.g., 5-10 minutes) to extract the cuticular lipids.
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Solid-Phase Microextraction (SPME): For volatile or trace amounts of the pheromone, headspace SPME can be employed. An insect is placed in a sealed vial, and a coated fiber is exposed to the headspace to adsorb the volatile compounds.
b) GC-MS Analysis:
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Injection: An aliquot of the extract (typically 1 µL) is injected into the GC-MS system.
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Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used to separate the components of the extract based on their boiling points and polarity. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 300 °C) to elute all compounds of interest.
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Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of 2-Methylpentadecane by comparing it to a spectral library (e.g., NIST).
Electrophysiological Bioassay: Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to a specific chemical stimulus, providing evidence for its role as a semiochemical.
a) Antenna Preparation:
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An insect is immobilized, and its head is excised.
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The terminal segment of one antenna is carefully removed to allow for the insertion of a recording electrode.
b) Electrode Placement:
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A reference electrode is inserted into the back of the head capsule.
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The recording electrode, filled with a saline solution, is placed over the cut end of the antenna.
c) Stimulus Delivery:
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A purified air stream is continuously passed over the antenna.
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A known amount of synthetic 2-Methylpentadecane, dissolved in a solvent and applied to a filter paper, is introduced into the airstream for a short duration (e.g., 0.5 seconds).
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The resulting depolarization of the antennal receptor neurons is recorded as a negative voltage deflection (the EAG response). The amplitude of this response is indicative of the antenna's sensitivity to the compound.
Signaling Pathway and Experimental Workflow
The identification and confirmation of an insect pheromone like 2-Methylpentadecane follows a logical workflow, integrating chemical analysis with behavioral and electrophysiological assays.
Caption: Workflow for the identification of insect sex pheromones.
The proposed biosynthetic pathway for methyl-branched hydrocarbons in some insects suggests that they may be derived from amino acids. For instance, the pathway for a similar compound, 2-methylheptadecane, is thought to begin with the amino acid leucine.
Caption: Proposed biosynthetic pathway of 2-methyl-branched hydrocarbons.
References
- 1. Semiochemical compound: 2-Methylpentadecane | C16H34 [pherobase.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methylpentadecane | C16H34 | CID 15267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biochemjournal.com [biochemjournal.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Chemical Communication in Insects: New Advances in Integrated Pest Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agriculture.basf.com [agriculture.basf.com]
